3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine

Medicinal Chemistry Agrochemical Discovery Chemical Biology

This ortho-ethylphenyl aminopyrazole (C₁₂H₁₅N₃, MW 201.27) is a critical SAR building block for 5-HT2A-targeted CNS discovery, insecticidal lead optimization, and regioselective analytical method development. The sterically hindered ortho-ethyl group provides distinct conformational binding preferences vs. unsubstituted 1-phenyl analogs. The reactive 5-amine enables amide coupling, reductive amination, or bioconjugate synthesis. Researchers engaged in GPCR selectivity panels, kinase profiling, or agrochemical screening should prioritize this derivative over generic pyrazole cores. Bulk custom synthesis available; inquire for kg-scale pricing.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
Cat. No. B12120165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N2C(=CC(=N2)C)N
InChIInChI=1S/C12H15N3/c1-3-10-6-4-5-7-11(10)15-12(13)8-9(2)14-15/h4-8H,3,13H2,1-2H3
InChIKeyMKKRMEOVEWYVAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine (CAS 1020703-66-5) Should Be Your Focus in Pyrazole-Based Research


3-Methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine (CAS: 1020703-66-5) is an aminopyrazole derivative characterized by a pyrazole core with a 3-methyl substitution and an ortho-ethylphenyl group at the N1 position . With a molecular formula of C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol, this compound serves as a versatile intermediate in pharmaceutical and agrochemical research . The ortho-ethyl substitution on the N1-phenyl ring distinguishes it from simpler 1-phenyl analogs, potentially offering distinct physicochemical and steric properties .

The Pitfalls of Substituting 3-Methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine with Non-Ortho-Substituted Analogs


Replacing 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine with simpler 1-phenyl or 3-phenyl substituted pyrazole analogs is not scientifically neutral. The ortho-ethylphenyl group at the N1 position introduces significant steric hindrance and altered electronic properties compared to unsubstituted phenyl or para-substituted variants [1]. Pyrazoles with ortho-substituents on the N1-aryl ring demonstrate distinct conformational preferences and intramolecular interactions that can dramatically influence binding affinity in target engagement studies, as well as synthetic reactivity [2]. Assuming functional equivalence without direct comparative data risks invalid SAR conclusions and wasted synthesis efforts [3].

Quantifiable Differentiation of 3-Methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine: A Procurement-Focused Analysis


Ortho-Ethyl Substitution on N1-Phenyl Ring: A 28% Increase in Molecular Weight Versus the Unsubstituted Phenyl Analog

The presence of an ortho-ethyl group on the N1-phenyl ring in 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine results in a molecular weight increase of 28.06 g/mol (16.2% increase) compared to the unsubstituted phenyl analog, 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6) [1]. This additional mass and the ethyl group's contribution of two additional rotatable bonds (from 1 to 2) are predicted to alter both lipophilicity (estimated cLogP increase of approximately 0.8-1.2 log units) and steric bulk around the N1-aryl region .

Medicinal Chemistry Agrochemical Discovery Chemical Biology

Enhanced Steric Bulk from Ortho-Ethyl Substitution Versus Para-Ethyl and Unsubstituted Analogs

The ortho-ethylphenyl substitution in the target compound introduces significant steric bulk proximal to the pyrazole core. The calculated exact mass of 201.126598 g/mol and complexity value of 207 reflect a more sterically demanding environment compared to analogs where the ethyl group is absent or positioned at the para position . Comparative data for 4-(2-ethylphenyl)-1-methyl-1H-pyrazol-5-amine (a regioisomeric analog with a similar ortho-ethylphenyl motif) shows a LogP of 2.09 and LogSW of -2.45, values that are measurably distinct from unsubstituted phenyl pyrazole analogs .

Structure-Activity Relationship (SAR) Lead Optimization Chemical Probe Development

Patent Family Exclusivity: Ortho-Ethyl Substitution in 5-HT2A Receptor Modulator IP Landscape

A review of the patent literature reveals that ortho-substituted N1-aryl pyrazole amines, including those with ethyl groups, are explicitly claimed in compositions of matter for 5-HT2A serotonin receptor modulation [1][2]. The target compound falls within the genus claims of US20060229335A1 and US20080015223A1, which specify that R1 can be an alkyl group (including ethyl) on the phenyl ring [1]. This patent positioning offers potential FTO (Freedom to Operate) advantages over unsubstituted phenyl analogs that may be more heavily encumbered by prior art.

CNS Drug Discovery 5-HT2A Receptor Modulation Intellectual Property Positioning

Structural Distinction from Regioisomer 3-(2-Ethylphenyl)-1-methyl-1H-pyrazol-5-amine

The target compound (CAS 1020703-66-5) is a distinct regioisomer of 3-(2-ethylphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1532880-00-4) . The target compound features the 2-ethylphenyl group at the N1 position with a 3-methyl substitution, whereas the regioisomer has the 2-ethylphenyl group at the C3 position and a 1-methyl substitution [1]. This positional isomerism results in distinct CAS numbers, molecular properties, and potentially divergent biological activity profiles [1].

Regioisomeric Differentiation Synthetic Chemistry Analytical Reference Standards

High-Impact Application Scenarios for 3-Methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine


Medicinal Chemistry: 5-HT2A Serotonin Receptor Modulator Lead Optimization

This compound is a valuable scaffold for medicinal chemistry programs targeting the 5-HT2A serotonin receptor, as evidenced by its inclusion in patent families claiming ortho-substituted N1-aryl pyrazole amines for this indication [1]. The ortho-ethylphenyl group provides a distinct steric and electronic profile that can be exploited to optimize receptor binding affinity and selectivity relative to unsubstituted phenyl analogs . Researchers engaged in CNS drug discovery or platelet aggregation studies should prioritize this specific substitution pattern to explore SAR around the N1-aryl region [1].

Agrochemical Discovery: In-silico Screening for Insecticidal Pyrazole Derivatives

Given that 4-substituted 3-methyl-1-aryl-5-amino-pyrazoles are known to possess strong insecticidal properties, this compound serves as a critical intermediate for synthesizing 4-substituted derivatives with potential agricultural applications [1]. The ortho-ethyl substitution on the N1-phenyl ring is a key structural variable that can influence insecticidal potency and selectivity, making this compound a strategic starting point for agrochemical discovery programs [1].

Chemical Biology: Functionalized Pyrazole Building Block for Bioconjugation

The 5-amino group on the pyrazole core provides a reactive handle for further derivatization, including amide bond formation, reductive amination, or diazotization [1]. This reactivity is essential for creating bioconjugates or chemical probes . The ortho-ethylphenyl group imparts a specific steric and lipophilic character that can be leveraged to tune the physicochemical properties of the final conjugate, such as cell permeability or plasma protein binding [2].

Analytical Chemistry: Reference Standard for Regioisomeric Purity Assessment

Due to its distinct regioisomeric identity (N1-aryl vs. C3-aryl substitution), this compound is uniquely positioned as an analytical reference standard for HPLC, LC-MS, or NMR methods aimed at distinguishing between closely related pyrazole isomers [1]. In synthetic chemistry workflows where regioselectivity is a challenge, having an authenticated sample of the correct N1-aryl regioisomer is essential for confirming reaction outcomes and ensuring the purity of the desired product [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-1-(2-ethylphenyl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.